molecular formula C11H9ClO2S B1469624 Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate CAS No. 1415968-74-9

Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Cat. No. B1469624
CAS RN: 1415968-74-9
M. Wt: 240.71 g/mol
InChI Key: GIWWBGTXBMMEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate, also known as 6-CMT, is an organic compound with a wide range of applications in the fields of scientific research, chemistry, and biochemistry. 6-CMT is a heterocyclic compound composed of a benzene ring with a thiophene ring and a methyl group attached. It has a molecular weight of 191.62 g/mol, and its structure can be represented as C10H8ClOS. 6-CMT is a colorless solid with a melting point of 140–142 °C.

Scientific Research Applications

Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate has many applications in scientific research. It is used in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It is also used as a building block for the synthesis of heterocyclic compounds. This compound is also used as a reagent in the synthesis of other organic compounds, such as thiophene derivatives. Additionally, this compound is used as a catalyst in the synthesis of polymers and other organic compounds.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate is not fully understood. However, it is believed that this compound acts as an electron donor, donating electrons to the reaction partner. This donation of electrons is believed to be responsible for the catalytic activity of this compound in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound is not toxic when ingested in small amounts. In addition, this compound has been found to have antioxidant properties, and has been shown to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate in lab experiments include its low cost, availability, and ease of use. Additionally, this compound is a highly efficient reagent, making it ideal for use in synthesis of organic compounds. However, this compound has some limitations. For example, it is sensitive to light and air, and must be stored in a cool, dark place. Additionally, it is not soluble in water, and must be used in an organic solvent.

Future Directions

The potential future directions for Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate research include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to explore the potential of this compound as a catalyst for the synthesis of polymers and other organic compounds. Finally, further research could be conducted to explore the potential of this compound as an antioxidant and antimicrobial agent.

properties

IUPAC Name

methyl 6-chloro-3-methyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-6-8-4-3-7(12)5-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWWBGTXBMMEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate
Reactant of Route 2
Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate
Reactant of Route 3
Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.